molecular formula C7H7F3O4S B3045537 Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester CAS No. 109459-28-1

Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester

Cat. No. B3045537
CAS RN: 109459-28-1
M. Wt: 244.19 g/mol
InChI Key: FHJYHLPYGBAQKI-UHFFFAOYSA-N
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Description

“Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester” is a chemical compound. It contains a trifluoromethanesulfonic acid group, which is a strong acid, and a 3-oxo-1-cyclohexen-1-yl ester group .


Molecular Structure Analysis

The molecular structure of this compound would include a cyclohexene ring with a 3-oxo group and a trifluoromethanesulfonate ester group . The trifluoromethanesulfonate group is a good leaving group in nucleophilic substitution reactions .


Chemical Reactions Analysis

As a trifluoromethanesulfonate ester, this compound would likely undergo nucleophilic substitution reactions . The 3-oxo group could potentially be involved in reactions such as Michael additions or aldol condensations.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss a “mechanism of action” for this compound. In chemical reactions, it would likely act as an electrophile due to the presence of the trifluoromethanesulfonate ester group .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, which are not well-known at this time. It could potentially be used in organic synthesis, given the reactivity of the trifluoromethanesulfonate ester group .

properties

IUPAC Name

(3-oxocyclohexen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O4S/c8-7(9,10)15(12,13)14-6-3-1-2-5(11)4-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJYHLPYGBAQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447743
Record name Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester

CAS RN

109459-28-1
Record name Methanesulfonic acid, trifluoro-, 3-oxo-1-cyclohexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
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Synthesis routes and methods

Procedure details

To a solution of cyclohexane-1,3-dione (1 equiv) in DCM (0.4 M) was added Na2CO3 (1.0 equiv.) and cooled to 0° C. Added Tf2O (1.0 equiv.) in DCM (5 M) dropwise over 1 hr at room temperature under a nitrogen atmosphere. Upon addition, the reaction was stirred for 2 hr (dark red solution). The solution was filtered and to the filtrate was added saturated NaHCO3 (carefully), then extracted the organics, dried with brine, then Na2SO4, and concentrated. The crude was used for the next step without further purification. 3-oxocyclohex-1-enyl trifluoromethanesulfonate was obtained in 67% yield. The triflate decomposes upon storage and should be used immediately for the next reaction. LC/MS=244.9/286.0 (M+H and M+CH3CN); Rt=0.88 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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